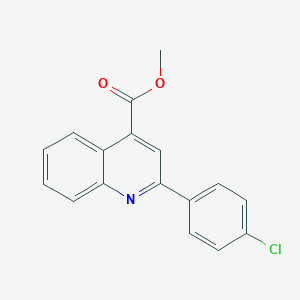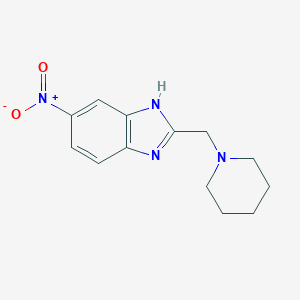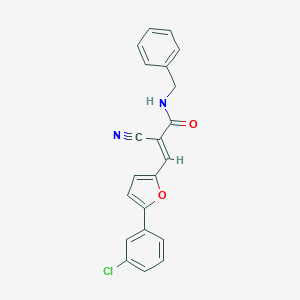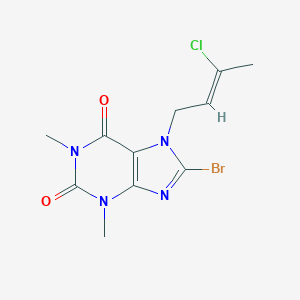
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Übersicht
Beschreibung
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the quinoline family and is a derivative of 4-chloroquinoline. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is used in the synthesis of complex heterocyclic systems. For instance, it has been involved in the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, which represent a new fused pyrazine ring system (Bakhite, E. A., Geies, A., El-Dean, A., & El-Kashef, H., 1995).
Antiviral and Antiapoptotic Effects : This compound has shown significant antiviral and antiapoptotic effects in vitro, particularly in the context of Japanese encephalitis. A study reported a decrease in viral load and increased survival in Japanese encephalitis virus-infected mice treated with a related anilidoquinoline derivative (Ghosh, J., Swarup, V., Saxena, A., et al., 2008).
Antimalarial Activity : Derivatives of this compound have been evaluated for their antimalarial activity. Certain compounds have demonstrated high effectiveness against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains (Görlitzer, K., Gabriel, B., Jomaa, H., & Wiesner, J., 2006).
Potential Inhibitors of Hepatitis B Virus : Methylation studies of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, suggested that its derivatives could be potent inhibitors of Hepatitis B Virus replication (Kovalenko, S., Drushlyak, O. G., Shishkina, S., et al., 2020).
Anti-Inflammatory and Antibacterial Activity : Novel quinoline-benzoxazolinone ester hybrids have been synthesized and assessed for their anti-inflammatory and antibacterial activity. Some of these compounds demonstrated potential anti-inflammatory activity and moderate to potent antibacterial activity (Shaikh, S., Dhavan, P., Singh, P. R., et al., 2021).
Spectroscopic Analysis and Potential Nonlinear Optical Properties : Spectroscopic investigation of 4-chlorophenyl quinoline-2-carboxylate, a structurally similar compound, revealed potential for future studies in nonlinear optical properties (Fazal, E., Panicker, C. Y., Varghese, H., et al., 2015).
Cytotoxic Activity : Related carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxicity against various cancer cell lines, suggesting a potential application in cancer therapy (Deady, L., Rodemann, T., Zhuang, L., et al., 2003).
Antimicrobial Evaluation : New quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various microorganisms (Kumar, J., & Kumar, A., 2021).
Wirkmechanismus
Target of Action
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given its classification as an indole derivative, it may have a broad spectrum of biological activities .
Biochemische Analyse
Biochemical Properties
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating these enzymes . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and thus affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways, potentially altering the response of cells to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the production of certain metabolites by modulating the expression of genes involved in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound may be transported to specific cellular compartments, where it can exert its effects on metabolic processes and gene expression.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMKGSGCHNRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B420839.png)



![ethyl 2-({(1E)-[4-(dimethylamino)phenyl]methylene}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B420848.png)
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B420850.png)
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B420851.png)
![[5-chloro-3-(2,4-dibromophenyl)-3H-1,2,4-triazin-2-yl]methanol](/img/structure/B420852.png)
![4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B420854.png)
![2,4-Bisnitro-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B420856.png)
![6-Nitro-1-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B420857.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)
